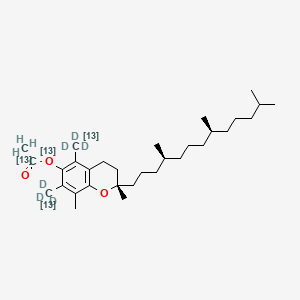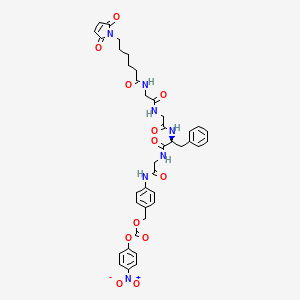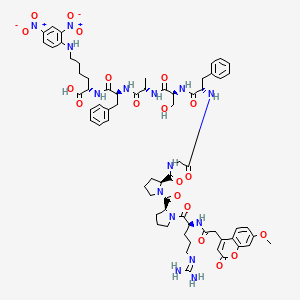
Mca-(Ala7,Lys(Dnp)9)-Bradykinin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mca-(Ala7,Lys(Dnp)9)-Bradykinin is a synthetic peptide substrate designed for use in fluorescence resonance energy transfer (FRET) assays. This compound is composed of a bradykinin peptide sequence modified with methoxycoumarin (Mca) and dinitrophenyl (Dnp) groups. The Mca group acts as a fluorophore, while the Dnp group serves as a quencher. This combination allows for the detection of enzymatic activity through changes in fluorescence, making it a valuable tool in biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mca-(Ala7,Lys(Dnp)9)-Bradykinin typically involves solid-phase peptide synthesis (SPPS) using fluorenylmethoxycarbonyl (Fmoc) chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Mca and Dnp groups are introduced at specific positions during the synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
While the synthesis of this compound is primarily conducted on a laboratory scale, industrial production would follow similar principles but with optimization for larger scale operations. This includes the use of automated peptide synthesizers, bulk reagents, and large-scale purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Mca-(Ala7,Lys(Dnp)9)-Bradykinin can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, leading to the release of fluorescence due to the separation of the Mca and Dnp groups.
Oxidation and Reduction: The methoxycoumarin and dinitrophenyl groups can participate in redox reactions under specific conditions.
Substitution: The amino acid residues can be modified through substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Enzymes such as matrix metalloproteinases (MMPs) are commonly used to hydrolyze the peptide bonds.
Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as dithiothreitol (DTT) can be used.
Substitution: Various chemical reagents can be employed to introduce modifications at specific amino acid residues.
Major Products Formed
The primary product of enzymatic hydrolysis is the separation of the Mca and Dnp groups, resulting in a measurable increase in fluorescence. Other reactions may yield modified peptides with altered properties.
Wissenschaftliche Forschungsanwendungen
Mca-(Ala7,Lys(Dnp)9)-Bradykinin is widely used in scientific research, particularly in the following areas:
Drug Discovery: It is employed in high-throughput screening assays to identify potential inhibitors of proteolytic enzymes.
Industrial Applications: The compound can be used in quality control processes to monitor enzyme activity in various industrial products.
Wirkmechanismus
The mechanism of action of Mca-(Ala7,Lys(Dnp)9)-Bradykinin involves the cleavage of peptide bonds by proteolytic enzymes. When the peptide is intact, the fluorescence of the Mca group is quenched by the Dnp group. Upon enzymatic cleavage, the Mca group is released, resulting in an increase in fluorescence. This change in fluorescence is used to measure enzyme activity and screen for enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Mca-(Ala7,Lys(Dnp)9)-Bradykinin is unique due to its specific peptide sequence and the use of Mca and Dnp groups for FRET-based detection. Similar compounds include:
Mca-Ala-Pro-Lys(Dnp)-OH: Another FRET substrate used for detecting enzyme activity.
Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH: A substrate with a different peptide sequence but similar FRET-based detection mechanism.
These compounds share the common feature of using Mca and Dnp groups for fluorescence-based assays but differ in their peptide sequences and specific applications.
Eigenschaften
Molekularformel |
C66H81N15O19 |
|---|---|
Molekulargewicht |
1388.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C66H81N15O19/c1-38(58(86)76-49(31-40-16-7-4-8-17-40)60(88)75-47(65(93)94)18-9-10-26-69-45-25-22-42(80(95)96)34-53(45)81(97)98)72-61(89)50(37-82)77-59(87)48(30-39-14-5-3-6-15-39)74-56(84)36-71-62(90)51-20-12-28-78(51)64(92)52-21-13-29-79(52)63(91)46(19-11-27-70-66(67)68)73-55(83)32-41-33-57(85)100-54-35-43(99-2)23-24-44(41)54/h3-8,14-17,22-25,33-35,38,46-52,69,82H,9-13,18-21,26-32,36-37H2,1-2H3,(H,71,90)(H,72,89)(H,73,83)(H,74,84)(H,75,88)(H,76,86)(H,77,87)(H,93,94)(H4,67,68,70)/t38-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
InChI-Schlüssel |
FDQLQIBWKJMUSI-HGGPOPJMSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



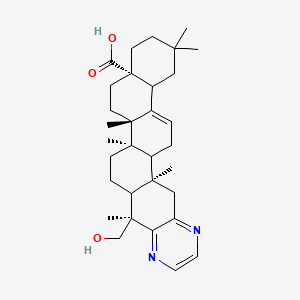

![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)
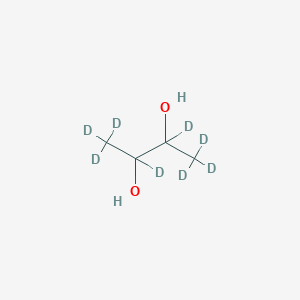
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)
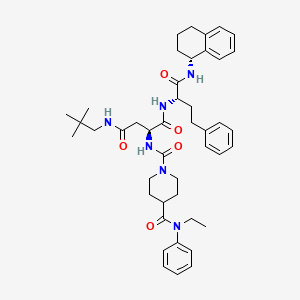
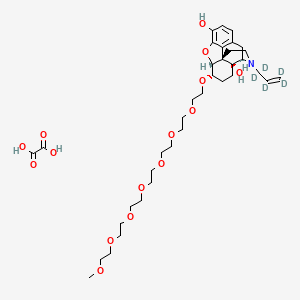
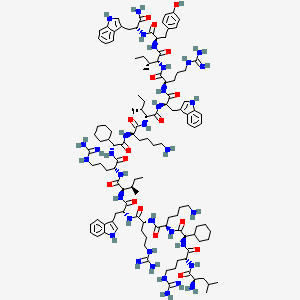
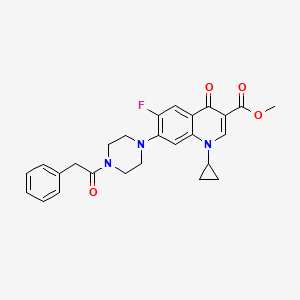
![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
